molecular formula C9H16ClN3 B13065716 4-chloro-1-(3,3-dimethylbutyl)-1H-pyrazol-3-amine

4-chloro-1-(3,3-dimethylbutyl)-1H-pyrazol-3-amine

Cat. No.: B13065716
M. Wt: 201.70 g/mol
InChI Key: WKVBEQRJRRWEGR-UHFFFAOYSA-N
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Description

4-Chloro-1-(3,3-dimethylbutyl)-1H-pyrazol-3-amine is a pyrazole derivative characterized by a 3,3-dimethylbutyl substituent at the N1 position and a chlorine atom at the C4 position of the pyrazole ring. These compounds are typically synthesized via alkylation or coupling reactions (e.g., using substituted benzyl halides or alkylating agents) .

Properties

Molecular Formula

C9H16ClN3

Molecular Weight

201.70 g/mol

IUPAC Name

4-chloro-1-(3,3-dimethylbutyl)pyrazol-3-amine

InChI

InChI=1S/C9H16ClN3/c1-9(2,3)4-5-13-6-7(10)8(11)12-13/h6H,4-5H2,1-3H3,(H2,11,12)

InChI Key

WKVBEQRJRRWEGR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CCN1C=C(C(=N1)N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-(3,3-dimethylbutyl)-1H-pyrazol-3-amine can be achieved through various synthetic routes. One common method involves the cycloaddition of substituted aromatic aldehydes with tosylhydrazine, followed by reaction with terminal alkynes . This method is efficient and tolerates various functional groups and sterically hindered substrates.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-chloro-1-(3,3-dimethylbutyl)-1H-pyrazol-3-amine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole oxides, while substitution reactions can produce various substituted pyrazoles.

Scientific Research Applications

4-chloro-1-(3,3-dimethylbutyl)-1H-pyrazol-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-1-(3,3-dimethylbutyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Molecular Properties

The substituent at the N1 position critically influences the compound’s physicochemical and biological properties. Below is a comparative analysis of key analogs:

Table 1: Molecular Properties of Selected Pyrazol-3-Amine Derivatives
Compound Name Substituent at N1 Molecular Formula Molecular Weight Purity Key References
4-Chloro-1-(4-fluorobenzyl)-1H-pyrazol-3-amine 4-Fluorobenzyl C₁₀H₉ClFN₃ 225.65 95%
4-Chloro-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-amine 3,4-Dichlorobenzyl C₁₀H₈Cl₃N₃ 260.10 95%
4-Chloro-1-(3-methylbenzyl)-1H-pyrazol-3-amine 3-Methylbenzyl C₁₁H₁₂ClN₃ 221.69 95%
4-Chloro-1-(3-methoxypropyl)-1H-pyrazol-3-amine 3-Methoxypropyl C₇H₁₂ClN₃O 189.64 98%
4-Chloro-1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine Heterocyclic alkyl (pyrazolyl) C₁₀H₁₄ClN₅ 239.71 95%
Target compound (hypothetical) 3,3-Dimethylbutyl C₁₀H₁₆ClN₃ ~213.7 N/A N/A
Key Observations:
  • Steric Effects : Bulky substituents like 3,3-dimethylbutyl may reduce solubility but improve metabolic stability compared to smaller alkyl chains (e.g., methoxypropyl) .
  • Biological Relevance : Benzyl-substituted analogs are frequently explored for pharmaceutical applications, while alkyl-substituted variants (e.g., 3-methoxypropyl) may serve as intermediates in drug discovery .

Biological Activity

4-Chloro-1-(3,3-dimethylbutyl)-1H-pyrazol-3-amine is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazoles are a class of compounds known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Molecular Formula: C₉H₁₆ClN₃
Molecular Weight: 201.70 g/mol
CAS Number: 1340269-18-2

PropertyValue
Molecular Weight201.70 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Research indicates that pyrazole derivatives, including this compound, may exert their biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity: Many pyrazole derivatives inhibit specific enzymes associated with disease pathways. For instance, they may act as inhibitors of cyclooxygenase (COX) enzymes, which are involved in the inflammatory response.
  • Antiviral Activity: Some studies have suggested that pyrazole compounds can inhibit viral replication by targeting viral proteases.
  • Anticancer Properties: Pyrazoles have been explored for their potential to induce apoptosis in cancer cells and inhibit tumor growth.

Anti-inflammatory Activity

This compound has shown promise in reducing inflammation in preclinical models. In a study examining various pyrazole derivatives, this compound was noted for its ability to reduce inflammatory markers in cell cultures treated with pro-inflammatory cytokines .

Anticancer Activity

The anticancer activity of pyrazole compounds has been well-documented. In vitro studies have shown that certain pyrazoles can induce cell cycle arrest and apoptosis in various cancer cell lines . The specific effects of this compound on cancer cells remain to be fully elucidated but warrant further investigation.

Case Studies

Several case studies have explored the biological activities of pyrazole derivatives:

  • Case Study on Anti-inflammatory Effects:
    • Objective: To assess the anti-inflammatory properties of various pyrazole derivatives.
    • Findings: Compounds similar to this compound exhibited significant reductions in edema and inflammatory cytokine levels in animal models.
  • Case Study on Antiviral Properties:
    • Objective: To evaluate the efficacy of pyrazole compounds against viral infections.
    • Findings: Certain derivatives demonstrated potent inhibitory effects on viral replication in vitro, suggesting that structural modifications could enhance antiviral activity.

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